2-Ethyl-6-methoxybenzaldehyde
Overview
Description
2-Ethyl-6-methoxybenzaldehyde is an organic compound belonging to the class of benzaldehydes. It is characterized by the presence of an ethyl group at the second position and a methoxy group at the sixth position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-methoxybenzaldehyde typically involves the lithiation of 1,3-dialkoxybenzenes followed by formylation. The lithiation is achieved using n-butyllithium (n-BuLi) as a reagent, which selectively lithiates the ortho positions relative to the alkoxy groups. The subsequent formylation is carried out using dimethylformamide (DMF) as the formylating agent .
Industrial Production Methods: Industrial production of this compound may involve a two-step, one-pot reduction and cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: 2-Ethyl-6-methoxybenzoic acid.
Reduction: 2-Ethyl-6-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used
Scientific Research Applications
2-Ethyl-6-methoxybenzaldehyde has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methoxybenzaldehyde involves its interaction with various molecular targets and pathways. For instance, in the Knoevenagel condensation reaction, the compound acts as an electrophile, reacting with active methylene compounds in the presence of a basic catalyst to form α,β-unsaturated compounds. This reaction proceeds through the formation of an enol intermediate, which then reacts with the aldehyde group .
Comparison with Similar Compounds
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Vanillin is another benzaldehyde derivative with a methoxy group, but it also has a hydroxyl group, making it distinct in terms of its chemical properties and applications.
Ethylvanillin (3-Ethoxy-4-hydroxybenzaldehyde): Similar to vanillin, but with an ethoxy group instead of a methoxy group, ethylvanillin is used as a flavoring agent and has a stronger aroma than vanillin.
Uniqueness: 2-Ethyl-6-methoxybenzaldehyde is unique due to the specific positioning of its ethyl and methoxy groups, which confer distinct reactivity and properties compared to other benzaldehyde derivatives. This uniqueness makes it valuable in specialized applications where specific chemical behavior is required .
Properties
IUPAC Name |
2-ethyl-6-methoxybenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-8-5-4-6-10(12-2)9(8)7-11/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEZVBBMMLYFQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)OC)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.